
2-Éthynylpyrimidine
Vue d'ensemble
Description
2-Ethynylpyrimidine is an organic compound with the molecular formula C6H4N2. It is a derivative of pyrimidine, characterized by the presence of an ethynyl group at the second position of the pyrimidine ring. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and materials science.
Applications De Recherche Scientifique
2-Ethynylpyrimidine has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Materials Science: It is used in the development of luminescent materials and polymers with unique electronic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the design of novel drugs and diagnostic agents.
Mécanisme D'action
Target of Action
It’s known that pyrimidines, the class of compounds to which 2-ethynylpyrimidine belongs, play crucial roles in various biological processes, including dna and rna synthesis
Mode of Action
It’s known that pyrimidines interact with enzymes involved in nucleotide synthesis and metabolism
Biochemical Pathways
Pyrimidines, including 2-Ethynylpyrimidine, are involved in the purine and pyrimidine metabolic pathways . These pathways are responsible for the synthesis and degradation of purines and pyrimidines, which are key components of nucleic acids. Alterations in these pathways can affect various cellular functions, including DNA replication and RNA transcription .
Pharmacokinetics
The properties of pyrimidines suggest that they are likely to be well-absorbed and distributed throughout the body due to their small size and polar nature . The metabolism and excretion of 2-Ethynylpyrimidine would likely involve enzymatic processes and renal excretion, respectively .
Result of Action
Given its structural similarity to pyrimidines, it’s plausible that 2-ethynylpyrimidine could influence dna and rna synthesis, potentially affecting gene expression and protein synthesis .
Action Environment
The action, efficacy, and stability of 2-Ethynylpyrimidine are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of 2-Ethynylpyrimidine could be affected by exposure to light, heat, or certain chemicals . Its efficacy could also be influenced by the concentration of other molecules in its environment, such as enzymes involved in pyrimidine metabolism .
Analyse Biochimique
Biochemical Properties
2-Ethynylpyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with nucleic acid-related enzymes, such as DNA polymerases and RNA polymerases. These interactions can influence the synthesis and repair of nucleic acids. Additionally, 2-Ethynylpyrimidine has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating cellular signaling pathways .
Cellular Effects
The effects of 2-Ethynylpyrimidine on cellular processes are diverse. In various cell types, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Ethynylpyrimidine can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis . Furthermore, 2-Ethynylpyrimidine has been reported to affect metabolic pathways by interacting with enzymes involved in glycolysis and the citric acid cycle, thereby influencing cellular energy production .
Molecular Mechanism
At the molecular level, 2-Ethynylpyrimidine exerts its effects through several mechanisms. One of the primary mechanisms involves its binding to nucleic acids, where it can act as a competitive inhibitor of nucleic acid synthesis. This inhibition can lead to the disruption of DNA replication and transcription processes. Additionally, 2-Ethynylpyrimidine can interact with specific proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethynylpyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethynylpyrimidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to 2-Ethynylpyrimidine has been associated with cumulative effects on cellular processes, such as sustained inhibition of nucleic acid synthesis and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-Ethynylpyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced cellular responses and improved metabolic function. At higher doses, 2-Ethynylpyrimidine can exhibit toxic effects, including cellular toxicity and adverse impacts on organ function. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to toxicity .
Metabolic Pathways
2-Ethynylpyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase. These interactions can affect the synthesis and degradation of pyrimidine nucleotides, leading to changes in metabolic flux and metabolite levels. Additionally, 2-Ethynylpyrimidine can modulate the activity of enzymes involved in phase I and phase II metabolic reactions, impacting its own metabolism and clearance from the body .
Transport and Distribution
The transport and distribution of 2-Ethynylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by nucleoside transporters, facilitating its uptake into cells. Once inside the cell, 2-Ethynylpyrimidine can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of 2-Ethynylpyrimidine is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it can interact with nucleic acids and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct 2-Ethynylpyrimidine to the nucleus. Additionally, the compound can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it can exert its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynylpyrimidine can be achieved through several methods. One common approach involves the decomposition of 1-(2’-pyrimidyl)-3-methyl-1-butyn-3-ol in the presence of potassium hydroxide at 110°C under reduced pressure. This reaction yields 2-ethynylpyrimidine as white crystals with a melting point of 95-96°C .
Another method involves the acetylene condensation reaction starting from 2-bromopyrimidine. This reaction proceeds with a yield of 70%, producing the intermediate alcohol, which is then further decomposed to yield 2-ethynylpyrimidine .
Industrial Production Methods
While specific industrial production methods for 2-ethynylpyrimidine are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynylpyrimidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions on the pyrimidine ring.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethynylpyridine
- 4-Ethynyl-1-methyl-1H-pyrazole
- 5-Ethynyl-1-methyl-1H-imidazole
- 3-Ethynylpyridine
- 5-Ethynylpyrimidine
- 3-Ethynylthiophene
- 2-Ethynylthiophene
Uniqueness
2-Ethynylpyrimidine is unique due to its specific structural features, which include the ethynyl group at the second position of the pyrimidine ring. This structural arrangement imparts distinct electronic properties and reactivity compared to other similar compounds. For instance, the presence of nitrogen atoms in the pyrimidine ring enhances its ability to coordinate with metal ions, making it a valuable ligand in the synthesis of transition metal complexes .
Propriétés
IUPAC Name |
2-ethynylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c1-2-6-7-4-3-5-8-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNUHRHTDNKJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498377 | |
| Record name | 2-Ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37972-24-0 | |
| Record name | 2-Ethynylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37972-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 2-ethynylpyrimidine with metal complexes?
A: 2-Ethynylpyrimidine can be used to create allenylidene complexes with transition metals like chromium and tungsten []. This is achieved through a one-pot reaction involving butyllithium, a metal carbonyl complex like [(CO)5M(THF)] (where M = Cr or W), and triethyloxonium tetrafluoroborate. Interestingly, research has shown that the allenylidene ligand can be transferred from chromium to tungsten, representing an unusual transmetalation reaction [].
Q2: How does the pyrimidine ring influence the formation of the allenylidene complex?
A: The pyrimidine ring plays a crucial role in the formation of not only the mononuclear allenylidene complex but also the homobinuclear complex. The non-alkylated nitrogen atom of the pyrimidine ring can coordinate to a second (CO)5M fragment, leading to the formation of a bimetallic species where two metal centers are bridged by the allenylidene ligand [].
Q3: What computational methods have been used to study these reactions?
A: Density functional theory (DFT) calculations have been employed to investigate the mechanism of the allenylidene ligand transfer from chromium to tungsten []. These calculations suggest that the reaction proceeds through an associative pathway, starting with the coordination of a (CO)5W fragment to the Cα-Cβ bond of the chromium allenylidene complex. This coordination weakens the Cr=C bond, ultimately enabling the transfer of the allenylidene ligand to the tungsten center.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


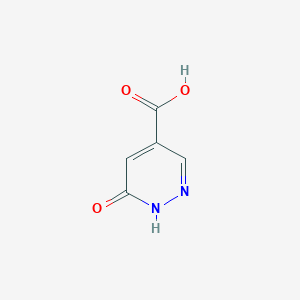
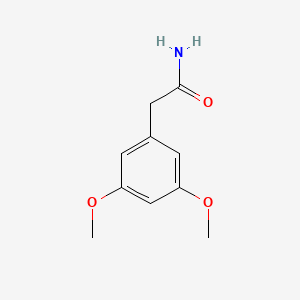
![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
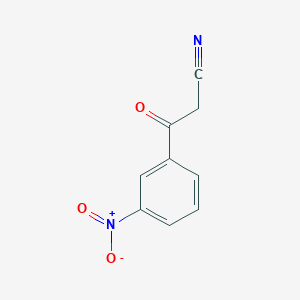
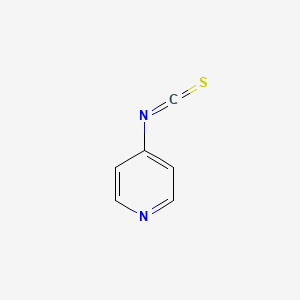
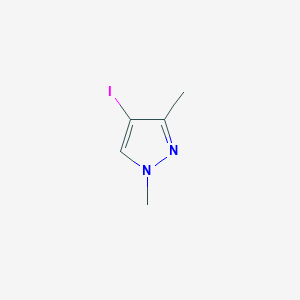



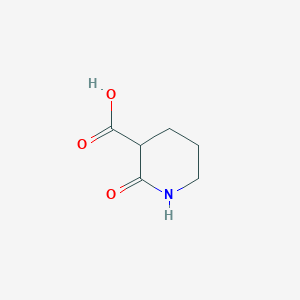
![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)
![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)
